molecular formula C7H8INO B8788761 5-(Aminomethyl)-2-iodophenol

5-(Aminomethyl)-2-iodophenol

Cat. No. B8788761
M. Wt: 249.05 g/mol
InChI Key: OQUUMADJUDKOCU-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

To a solution of 3-Hydroxy-4-iodo-benzonitrile (300 mg, 1.22 mmol) in THF (5 mL) is added BH3.THF (10 mL, 1 M solution in THF, 10 mmol) under N2. The mixture is then allowed to stir at room temperature for 24 hours. The reaction is quenched with 6N HCl. THF is removed and the aqueous layer is neutralized with ammonium hydroxide to pH 9. The mixture is extracted with CHCl3/MeOH (9:1). The organic layer dried and evaporated and the residue is chromatographed to provide the desired product (60 mg, 20%). MS (ESI): 250 (M+1)−1.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
20%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[I:10])[C:5]#[N:6].B.C1COCC1>C1COCC1>[NH2:6][CH2:5][C:4]1[CH:7]=[CH:8][C:9]([I:10])=[C:2]([OH:1])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
OC=1C=C(C#N)C=CC1I
Name
Quantity
10 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is quenched with 6N HCl
CUSTOM
Type
CUSTOM
Details
THF is removed
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with CHCl3/MeOH (9:1)
CUSTOM
Type
CUSTOM
Details
The organic layer dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NCC=1C=CC(=C(C1)O)I
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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